Cesium phosphate

Description

Properties

IUPAC Name |

tricesium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cs.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWJKGIJFGMVPL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

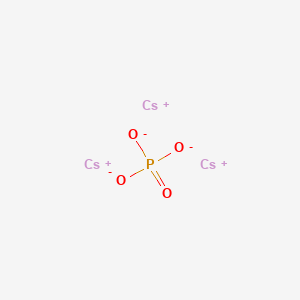

[O-]P(=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs3PO4, Cs3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | caesium orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431378 | |

| Record name | CESIUM PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.688 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17893-64-0 | |

| Record name | CESIUM PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cesium Phosphate for Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium phosphate (B84403), a family of inorganic compounds composed of cesium ions (Cs⁺) and phosphate ions (PO₄³⁻), has garnered significant interest in various scientific and industrial fields. For researchers, scientists, and professionals in drug development, understanding the fundamental chemical properties of these compounds is paramount for harnessing their potential in novel therapeutic and biomedical applications. This technical guide provides a comprehensive overview of the core chemical properties of cesium phosphate, with a focus on trithis compound (Cs₃PO₄) and cesium dihydrogen phosphate (CsH₂PO₄), presented in a manner that is both detailed and accessible to a specialized audience. The guide includes structured data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of Cesium Phosphates

| Property | Trithis compound (Cs₃PO₄) | Cesium Dihydrogen Phosphate (CsH₂PO₄) |

| Molecular Formula | Cs₃PO₄ | CsH₂PO₄[1][2] |

| Molecular Weight | 493.688 g/mol | 229.893 g/mol [1][3] |

| Appearance | White crystalline solid | Solid[1] |

| Melting Point | Data not available | 231-233 °C[1][4] |

| Boiling Point | Data not available | Data not available[2] |

| Density | Data not available | 3.20 x 10³ kg/m ³[5] |

| Solubility in Water | Highly soluble | 105.9 g/100 g of water at 0°C[6] |

| pH of Aqueous Solution | Basic (expected) | Acidic (expected) |

Crystal Structure

The crystal structure of cesium phosphates is a key determinant of their physical and chemical behaviors. Cesium dihydrogen phosphate (CsH₂PO₄) is known to exhibit polymorphism. At room temperature, it adopts a monoclinic crystal structure. This structural versatility is fundamental to its applications in materials science.

Experimental Protocols

The synthesis and characterization of this compound are critical steps in its application. Below are detailed methodologies for these processes.

Synthesis of this compound (Solution Precipitation Method)

This protocol describes a general method for synthesizing this compound, which can be adapted to produce different stoichiometries by adjusting the reactant ratios.

-

Materials:

-

Cesium hydroxide (B78521) (CsOH) or Cesium Carbonate (Cs₂CO₃)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

-

Magnetic stirrer and heating plate

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

-

Procedure:

-

Prepare an aqueous solution of cesium hydroxide or cesium carbonate of a known concentration.

-

In a separate beaker, prepare a dilute solution of phosphoric acid.

-

Slowly add the phosphoric acid solution to the cesium hydroxide or carbonate solution while stirring continuously. For the synthesis of trithis compound, a molar ratio of 3:1 (CsOH:H₃PO₄) should be targeted.

-

Monitor the pH of the reaction mixture. For trithis compound, the final pH should be alkaline.

-

Continue stirring the mixture for a set period (e.g., 2-4 hours) to ensure the completion of the reaction.

-

The resulting this compound precipitate is then collected by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials, followed by a final wash with ethanol to aid in drying.

-

Dry the purified this compound powder in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Characterization of this compound

A multi-technique approach is essential for the thorough characterization of synthesized this compound.

Table 2: Analytical Methods for this compound Characterization

| Technique | Purpose | Experimental Details |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the synthesized powder. | A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram is compared with standard patterns for identification. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology, particle size, and surface features of the this compound powder. | The sample is coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons. The interaction of the electrons with the sample produces signals that are used to generate an image. |

| Thermogravimetric Analysis (TGA) | To study the thermal stability and decomposition behavior of the compound. | A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the compound, particularly the phosphate group. | The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured. The resulting spectrum provides information about the molecular vibrations and functional groups. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | For elemental analysis to confirm the stoichiometry of the synthesized this compound. | The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by mass-to-charge ratio and detected. |

Signaling Pathways and Biomedical Relevance

While direct studies on the signaling pathways of this compound in drug development are limited, the roles of its constituent ions, cesium and phosphate, provide a basis for understanding its potential biological effects.

Phosphate as a Signaling Molecule

Inorganic phosphate (Pi) is not merely a structural component but also an important signaling molecule that can modulate various cellular functions.[8][9][10] Elevated extracellular phosphate levels have been shown to activate several signaling pathways, including the Raf/MEK/ERK pathway.[9][10][11][12] This pathway is crucial in regulating cell proliferation, differentiation, and survival, making it a key area of interest in drug development, particularly in oncology and regenerative medicine.

Caption: Phosphate-activated Raf/MEK/ERK signaling pathway.

Cesium Ion Cellular Effects

Cesium ions have been shown to influence cell behavior. Studies have indicated that cesium can affect cell adhesion, membrane integrity, and the cytoskeleton.[13] Furthermore, recent research has demonstrated that cesium ions can act as an agonist for glycine (B1666218) receptors, which are important neurotransmitter receptors in the central nervous system.[14] This suggests that cesium-containing compounds could have applications in neuroscience research and drug development.

Application in Drug Delivery

The development of nanoparticle-based drug delivery systems is a rapidly growing field. While specific research on this compound nanoparticles for drug delivery is emerging, the principles of nanoparticle-based drug delivery provide a framework for its potential application. The biocompatibility of phosphate-based materials makes them attractive candidates for such systems.

The following workflow illustrates the key stages in the development and application of this compound nanoparticles for drug delivery.

Caption: Experimental workflow for nanoparticle drug delivery.

Conclusion

This compound represents a class of compounds with diverse and promising chemical properties relevant to researchers and professionals in drug development. While there are gaps in the publicly available data for certain forms like trithis compound, the known characteristics of cesium dihydrogen phosphate and the broader understanding of phosphate and cesium ion bioactivity provide a strong foundation for future research. The potential for these materials in areas such as signaling pathway modulation and as components of advanced drug delivery systems warrants further investigation. The methodologies and conceptual frameworks presented in this guide are intended to support and stimulate such endeavors, ultimately contributing to the development of novel and effective therapeutic strategies.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. americanelements.com [americanelements.com]

- 3. Caesium dihydrogen phosphate | 18649-05-3 | Benchchem [benchchem.com]

- 4. 69089-35-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. cesium dihydrogen phosphate [chemister.ru]

- 7. researchgate.net [researchgate.net]

- 8. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Phosphate as a Signaling Molecule and Its Sensing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cesium ions influence cultured cell behavior by modifying specific subcellular components: the role of membranes and of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cesium activates the neurotransmitter receptor for glycine - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of High-Purity Cesium Phosphate for Research and Pharmaceutical Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity tribasic cesium phosphate (B84403) (Cs₃PO₄). The document outlines detailed experimental protocols, presents quantitative data on product purity, and illustrates key workflows for synthesis and purification. This guide is intended to serve as a practical resource for laboratory professionals requiring high-purity cesium phosphate for applications ranging from catalysis in organic synthesis to formulation development in the pharmaceutical industry.

Introduction

This compound (Cs₃PO₄) is an inorganic salt that has garnered significant interest in various scientific fields. Its utility as a base in organic chemistry, particularly in palladium-catalyzed coupling reactions, is well-documented. For researchers in drug development, high-purity inorganic reagents like this compound are critical for ensuring the reproducibility of synthetic routes and preventing contamination of active pharmaceutical ingredients (APIs).

The synthesis of this compound is fundamentally an acid-base reaction. The quality and purity of the final product depend entirely on the purity of the starting materials and the rigor of the purification process. This guide details the most common and reliable aqueous synthesis routes.

Core Synthesis Methodologies

The preparation of high-purity this compound is typically achieved through one of two primary aqueous routes: the neutralization of phosphoric acid with a cesium base (either cesium hydroxide (B78521) or cesium carbonate).

Method A: Neutralization of Phosphoric Acid with Cesium Hydroxide

This method involves a direct and clean acid-base neutralization reaction, yielding this compound and water as the sole products. The absence of gaseous byproducts makes it a straightforward reaction to control.

Chemical Equation: H₃PO₄(aq) + 3 CsOH(aq) → Cs₃PO₄(aq) + 3 H₂O(l)[1][2]

-

Materials:

-

Phosphoric Acid (H₃PO₄), 85% aqueous solution, high-purity grade.

-

Cesium Hydroxide Monohydrate (CsOH·H₂O), 99.9%+ purity.

-

High-purity, deionized water (18 MΩ·cm).

-

Ethanol (B145695), anhydrous.

-

-

Procedure:

-

Prepare a 1.0 M solution of phosphoric acid by carefully diluting the 85% stock solution with deionized water.

-

In a separate reaction vessel equipped with a magnetic stirrer, prepare a 3.0 M solution of cesium hydroxide by dissolving the appropriate amount of CsOH·H₂O in deionized water. Caution: This dissolution is highly exothermic.

-

Place the reaction vessel containing the cesium hydroxide solution in an ice bath to cool.

-

Slowly add the 1.0 M phosphoric acid solution to the stirred, cooled cesium hydroxide solution in a 1:1 volume ratio (which corresponds to a 1:3 molar ratio of H₃PO₄ to CsOH). Monitor the pH of the solution; the target endpoint is a neutral to slightly basic pH (~7.5-8.5).

-

Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1-2 hours.

-

Reduce the volume of the solution by approximately half using a rotary evaporator at 60-70°C to induce crystallization.

-

Cool the concentrated solution in an ice bath for several hours to maximize the precipitation of this compound crystals.

-

Isolate the crystals via vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of ice-cold deionized water, followed by a wash with cold anhydrous ethanol to remove residual water.

-

Dry the purified this compound crystals in a vacuum oven at 80-100°C to a constant weight.

-

Store the final product in a desiccator to prevent moisture absorption.

-

Method B: Reaction of Phosphoric Acid with Cesium Carbonate

This method is also widely used, with cesium carbonate often being a more common and less hazardous starting material than cesium hydroxide. A key feature of this reaction is the evolution of carbon dioxide gas, which requires careful control of the addition rate to prevent excessive foaming.

Chemical Equation: 2 H₃PO₄(aq) + 3 Cs₂CO₃(aq) → 2 Cs₃PO₄(aq) + 3 H₂O(l) + 3 CO₂(g)

-

Materials:

-

Phosphoric Acid (H₃PO₄), 85% aqueous solution, high-purity grade.

-

Cesium Carbonate (Cs₂CO₃), 99.9%+ purity.

-

High-purity, deionized water (18 MΩ·cm).

-

Ethanol, anhydrous.

-

-

Procedure:

-

Prepare a 1.0 M solution of phosphoric acid by diluting the 85% stock solution with deionized water.

-

In a large reaction vessel with vigorous stirring, dissolve the high-purity cesium carbonate in deionized water to create a 1.5 M solution.

-

Very slowly, add the 1.0 M phosphoric acid solution dropwise to the cesium carbonate solution. Note: Vigorous CO₂ evolution will occur. The addition rate must be controlled to manage foaming.

-

After the gas evolution ceases, continue to add the remaining phosphoric acid at a slightly faster rate. The stoichiometric ratio is 2 moles of H₃PO₄ to 3 moles of Cs₂CO₃.

-

Once the addition is complete, stir the solution at room temperature for 1 hour.

-

Filter the solution through a 0.2 µm filter to remove any potential insoluble impurities.

-

Proceed with the concentration, crystallization, washing, and drying steps as described in Method A (steps 6-11).

-

Purification and Quality Analysis

Achieving high purity is paramount for the intended applications. The primary method for purifying the synthesized this compound is recrystallization.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude this compound is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, purer crystals form, leaving impurities behind in the mother liquor.

-

Recommended Solvent: Due to its high polarity and solubility, high-purity deionized water is the most effective solvent for the recrystallization of this compound.

-

General Procedure:

-

Dissolve the crude Cs₃PO₄ in a minimum amount of hot deionized water (e.g., 70-80°C).

-

If any insoluble impurities are visible, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath to promote maximum crystal formation.

-

Isolate the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum.

-

Quantitative Data and Purity Analysis

The final product's purity should be verified using appropriate analytical techniques. Trace metals analysis is particularly important for pharmaceutical applications.

Table 1: Purity Specifications and Impurity Profile for High-Purity this compound

| Parameter | Specification / Value | Notes / Analytical Method |

| Purity (Assay) | ≥ 99.95% (Trace Metals Basis) | Determined by subtracting total metallic impurities from 100%. |

| Appearance | White Granular Solid | Visual Inspection |

| Experimental Yield | Not Reported in Literature | Highly dependent on crystallization and isolation efficiency. |

| Trace Metal Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | |

| Rubidium (Rb) | 0.019% (190 ppm) | A common impurity due to chemical similarity with Cesium. |

| Sodium (Na) | 0.0145% (145 ppm) | |

| Zinc (Zn) | 0.0038% (38 ppm) | |

| Potassium (K) | 0.0015% (15 ppm) | |

| Aluminum (Al) | 0.0018% (18 ppm) | |

| Calcium (Ca) | 0.0002% (2 ppm) | |

| Barium (Ba) | 0.00015% (1.5 ppm) | |

| Iron (Fe) | 0.0001% (1 ppm) | |

| Tungsten (W) | 0.0001% (1 ppm) | |

| Other Metals (Ag, As, etc.) | < 0.0001% (< 1 ppm) | Below detection limits of standard ICP-MS analysis. |

Data in Table 1 is adapted from a representative Certificate of Analysis for a commercial high-purity product.

Other analytical methods for characterization include:

-

X-Ray Diffraction (XRD): To confirm the crystalline phase and structure of the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic phosphate (P-O) vibrational modes.

-

TGA/DSC: To determine thermal stability and the presence of any hydrated water.

References

An In-depth Technical Guide to the Solubility of Cesium Phosphate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Solubility of Cesium Phosphate (B84403) (Cs₃PO₄) in Various Solvents

This guide provides a comprehensive overview of the solubility characteristics of cesium phosphate in aqueous and organic solvents. It includes quantitative data where available, detailed experimental protocols for solubility determination, and explores the role of phosphate as a signaling molecule, a crucial aspect for professionals in drug development and biological research.

Solubility of this compound

This compound (Cs₃PO₄) is an inorganic salt known for its significant solubility in polar solvents, a property that distinguishes it from many other metal phosphates. This high solubility, particularly in water, is a key factor in its various applications in chemistry and material science.

Aqueous Solubility

This compound is highly soluble in water.[1] While specific numerical data from dedicated studies on trithis compound is limited, graphical data comparing the solubility of various alkali metal phosphates (Li, Na, K, Cs) demonstrates that this compound has a remarkably high solubility that increases with temperature.[2]

Table 1: Estimated Aqueous Solubility of this compound at Various Temperatures (Data estimated from graphical representations in scientific literature[2])

| Temperature (°C) | Estimated Solubility (g / 100 g H₂O) |

| 10 | ~185 |

| 20 | ~210 |

| 30 | ~235 |

| 40 | ~260 |

| 50 | ~285 |

Note: These values are estimations and should be used as a guide. The pH of the solution was adjusted to 7.0 at 25 °C prior to measurements.[2]

Solubility in Organic Solvents

Quantitative solubility data for this compound in organic solvents is not extensively reported in the literature. However, the general trend for cesium salts, such as cesium carbonate and cesium propionate, indicates higher solubility in polar aprotic solvents compared to other alkali metal salts like potassium and sodium carbonate.[3][4][5] This is attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which results in weaker ion-pairing and better solvation in appropriate solvents.[4][5]

For context, the solubility of other relevant cesium salts in common organic solvents is summarized below. It is reasonable to infer that this compound would follow similar trends, exhibiting notable solubility in polar aprotic solvents.

Table 2: Solubility of Analogous Cesium Salts in Various Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Cesium Carbonate | Dimethylformamide (DMF) | Room Temp. | 119.6 g/L | |

| Cesium Carbonate | Dimethyl Sulfoxide (DMSO) | Room Temp. | 361.7 g/L | [3] |

| Cesium Carbonate | Ethanol | Room Temp. | 110 g/L | [3] |

| Cesium Propionate | Dimethylformamide (DMF) | 51 | 3.87 mol/kg (~778 g/kg) | [6] |

| Cesium Propionate | Dimethyl Sulfoxide (DMSO) | 51 | 12.4 mol/kg (~2492 g/kg) | [6] |

| Cesium Salts (general) | Neat Dimethylformamide (DMF) | Room Temp. | < 2 mg/mL |

Experimental Protocols for Solubility Determination

Determining the solubility of a salt like this compound involves establishing the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The gravimetric method is a fundamental and widely used technique.[7][8]

Gravimetric Method for Solubility Curve Construction

This protocol outlines the steps to determine the solubility of a salt in water at various temperatures.

Objective: To determine the solubility of an inorganic salt (e.g., this compound) in grams per 100 mL of water as a function of temperature.

Materials & Equipment:

-

This compound (solid)

-

Distilled or deionized water

-

Test tubes (25 x 250-mm) or flasks

-

Thermometer

-

Stirring rod or magnetic stirrer with stir bars

-

Water bath or hot plate

-

Analytical balance

-

Weighing dishes (e.g., porcelain dish or watch glass)[8]

-

Pipettes or syringes for accurate volume measurement

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add a known, excess amount of this compound to a measured volume of distilled water in a test tube or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.[7]

-

Place the vessel in a water bath and heat it to a desired high temperature (e.g., 80°C), stirring continuously until no further solid appears to dissolve.[8]

-

-

Equilibration and Sampling at Temperature:

-

Allow the solution to cool gradually while stirring. The temperature at which the first crystals begin to reappear is the saturation temperature for that specific concentration.[7]

-

Alternatively, hold the solution at a constant, desired temperature (e.g., 60°C) for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved salt.

-

-

Sample Collection:

-

Once equilibrium is reached at the target temperature, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear, supernatant liquid using a pre-warmed pipette to prevent premature crystallization.

-

Transfer the sample to a pre-weighed, dry weighing dish.[8] Record the exact mass of the dish.

-

-

Solvent Evaporation:

-

Gently heat the weighing dish in a drying oven set to a temperature sufficient to evaporate the water (e.g., 110°C) without decomposing the salt.

-

Continue heating until a constant weight is achieved, indicating all the solvent has been removed.[8]

-

-

Calculation of Solubility:

-

Measure the final mass of the weighing dish containing the dry salt residue.

-

Calculate the mass of the dry salt by subtracting the initial mass of the empty dish.

-

Calculate the solubility using the following formula:

-

Solubility (g / 100 mL) = (Mass of dry salt / Volume of sample taken) x 100

-

-

-

Constructing the Solubility Curve:

-

Repeat steps 2-5 for a series of different temperatures (e.g., in 10-15°C increments).

-

Plot the calculated solubility (y-axis) against the corresponding temperature (x-axis) to generate a solubility curve.[7]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining salt solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Phosphate as a Signaling Molecule

For professionals in drug development, understanding the biological roles of ions is critical. Inorganic phosphate (Pi) is not merely a structural component but also an important signaling molecule that can regulate diverse cellular processes.[9][10] Elevated extracellular phosphate concentrations can trigger specific intracellular signaling cascades, such as the Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[11]

The diagram below illustrates this signaling pathway.

Caption: Extracellular Phosphate (Pi) Signaling via the ERK Pathway.

References

- 1. Caesium phosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. scribd.com [scribd.com]

- 9. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Excessive Inorganic Phosphate Burden Perturbed Intracellular Signaling: Quantitative Proteomics and Phosphoproteomics Analyses [frontiersin.org]

- 11. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cesium Phosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of various cesium phosphate (B84403) compounds, with a primary focus on cesium dihydrogen phosphate (CsH₂PO₄), a material of significant interest for its superprotonic conductivity. This document synthesizes key findings from thermal analysis, X-ray diffraction, and other analytical techniques to offer a detailed understanding of the chemical transformations these materials undergo upon heating.

Cesium Dihydrogen Phosphate (CsH₂PO₄)

Cesium dihydrogen phosphate is notable for its transition to a superprotonic phase at elevated temperatures, a property that makes it a candidate for use in intermediate temperature fuel cells.[1][2][3] However, this high-conductivity phase is often closely followed by thermal decomposition, making a thorough understanding of its thermal behavior critical for practical applications.

Phase Transitions and Decomposition Pathway

Under ambient pressure, CsH₂PO₄ undergoes a significant structural transition before decomposing. The process is highly dependent on the surrounding atmosphere, particularly the partial pressure of water.

A structural transition from a monoclinic to a cubic superprotonic phase occurs at approximately 228-237°C.[4][5] This transition is associated with a dramatic, thousand-fold increase in proton conductivity.[4]

The thermal decomposition of CsH₂PO₄ is primarily a dehydration process that occurs in two main steps. The initial decomposition product is cesium hydrogen pyrophosphate (Cs₂H₂P₂O₇), which then further decomposes to cesium metaphosphate (CsPO₃).[1][6][7] The onset of this decomposition is observed at temperatures just above the superprotonic phase transition, typically around 230°C and higher in ambient or dry atmospheres.[3][8]

The stability of the superprotonic phase can be enhanced by increasing the water partial pressure, which suppresses the dehydration reactions.[3][8] Under high-pressure conditions (around 1 GPa), the superprotonic phase transition is reversible and the high-conductivity phase is stable up to 375°C.[5]

The decomposition pathway of CsH₂PO₄ can be visualized as follows:

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events for CsH₂PO₄ as determined by various thermal analysis techniques.

| Thermal Event | Temperature (°C) | Technique(s) | Notes |

| Superprotonic Phase Transition | 228 ± 2 | DSC | Enthalpy of 49.0 ± 2.5 J/g.[5] |

| Superprotonic Phase Transition | ~230 | DTA | Endothermic peak.[2] |

| Superprotonic Phase Transition | 231 | - | Associated with a significant increase in conductivity.[3] |

| Onset of Dehydration | > 230 | TGA | Weight loss commences.[3] |

| Onset of Dehydration | 250 | TGA | Initial dehydration event observed.[9][10] |

| Two-Step Weight Loss | 230-373 | TGA | 1.95% loss at 230°C, 3.13% at 274°C, and 7.70% at 373°C.[11] |

Dicesium Hydrogen Phosphate (Cs₂HPO₄)

The thermal behavior of dicesium hydrogen phosphate dihydrate (Cs₂HPO₄·2H₂O) also involves dehydration, leading to the formation of cesium pyrophosphate.

Decomposition Pathway

The dehydration of Cs₂HPO₄·2H₂O occurs in two distinct stages. The first involves the loss of approximately 0.6 water molecules between 60-100°C, followed by the loss of the remaining 1.4 water molecules between 100-160°C. The resulting anhydrous Cs₂HPO₄ is stable up to about 300°C. Above this temperature, it undergoes condensation to form cesium pyrophosphate (Cs₄P₂O₇), with the conversion being complete by 330°C.[12]

Quantitative Thermal Analysis Data

The thermal decomposition stages of Cs₂HPO₄·2H₂O are summarized below.

| Thermal Event | Temperature Range (°C) | Technique(s) | Notes |

| Initial Dehydration | 60 - 100 | TGA | Loss of ~0.6 water molecules.[12] |

| Final Dehydration | 100 - 160 | TGA | Loss of ~1.4 water molecules to form anhydrous Cs₂HPO₄.[12] |

| Condensation to Pyrophosphate | > 300 (complete by 330) | TGA, XRD | Anhydrous Cs₂HPO₄ converts to Cs₄P₂O₇.[12] |

Tricesium Phosphate (Cs₃PO₄)

Detailed studies on the thermal stability and decomposition of trithis compound (Cs₃PO₄) are less common in the reviewed literature. Generally, metal phosphates containing the PO₄³⁻ ion are very thermally stable.[13] Their decomposition would require the evolution of a gaseous phosphorus oxide, which is not readily achieved at typical laboratory temperatures.[13]

Experimental Protocols

The characterization of the thermal stability and decomposition of cesium phosphates typically involves a combination of analytical techniques. A general workflow for such an investigation is outlined below.

Synthesis of Cesium Phosphates

-

Cesium Dihydrogen Phosphate (CsH₂PO₄): Typically prepared from an aqueous solution of cesium carbonate (Cs₂CO₃) and a slight over-stoichiometry of phosphoric acid (H₃PO₄).[2] The product is then precipitated using a solvent like methanol, filtered, and dried (e.g., at 80°C).[2]

-

Cesium Phosphates with Varying Cs/P Ratios: Can be prepared by a solution evaporation method using cesium carbonate or cesium nitrate (B79036) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as precursors.[14]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)/Differential Scanning Calorimetry (DSC): These analyses are crucial for determining weight loss as a function of temperature and identifying endothermic or exothermic transitions.

-

Typical Parameters: A heating rate of 10°C/min is commonly used.[11][15] The analysis is often performed under a controlled atmosphere, such as flowing air, nitrogen, or argon, to study the effect of the environment on decomposition.[9][12][15] For studies on the effect of humidity, a controlled partial pressure of water is introduced into the purge gas.[3]

-

Structural Analysis

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the material before, during, and after heating. In-situ high-temperature XRD allows for the direct observation of phase transitions and the formation of decomposition products as the temperature is increased.[1][8]

Conductivity Measurements

-

AC Impedance Spectroscopy: This technique is employed to measure the ionic conductivity of the material as a function of temperature. It is particularly useful for detecting the sharp increase in conductivity associated with the superprotonic phase transition in CsH₂PO₄.[5]

References

- 1. Dehydration behavior of the superprotonic conductor CsH2PO4 at moderate temperatures: 230 to 260 °C - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. electrochem.org [electrochem.org]

- 4. "High-temperature phase transitions in cesium dihydrogen phosphate unde" by Juan Daniel Hermosillo [scholarworks.utep.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dehydration behavior of the superprotonic conductor CsH2PO4 at moderate temperatures: 230 to 260 °C - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A synergistic approach to achieving high conduction and stability of CsH 2 PO 4 /NaH 2 PO 4 /ZrO 2 composites for fuel cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00612F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to the Electronic and Optical Properties of Cesium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium phosphate (B84403), particularly cesium dihydrogen phosphate (CsH₂PO₄), represents a class of inorganic compounds with significant scientific interest due to its notable proton conductivity and ferroelectric properties. These characteristics are intrinsically linked to its electronic and optical properties. This technical guide provides a comprehensive overview of the core electronic and optical properties of cesium phosphate, with a primary focus on CsH₂PO₄. It is intended for researchers, scientists, and professionals in drug development who may utilize these materials in various applications, including as proton conductors in fuel cells or in the development of advanced analytical techniques. This document synthesizes theoretical and experimental findings, details the methodologies for material characterization, and presents quantitative data in a structured format.

Introduction to Cesium Phosphates

Cesium phosphates are a group of inorganic salts formed from cesium cations (Cs⁺) and phosphate anions (PO₄³⁻). The most extensively studied among these is cesium dihydrogen phosphate (CsH₂PO₄), a member of the KDP (potassium dihydrogen phosphate) family of ferroelectrics.[1] CsH₂PO₄ is known for its significant proton conductivity, especially in its superprotonic phase at elevated temperatures, making it a candidate for applications in electrochemical devices like intermediate-temperature fuel cells.[2][3] The electronic and optical properties of cesium phosphates are fundamental to understanding their behavior in such applications and for exploring new potential uses.

Electronic Properties

The electronic structure of cesium phosphates dictates their electrical and optical behavior. While comprehensive experimental data on the electronic band structure of simple cesium phosphates are not widely available, theoretical studies on related phosphate materials provide valuable insights.

Theoretical Electronic Structure

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the electronic properties of crystalline solids.[4][5][6] For phosphate-based materials, the valence band is typically dominated by oxygen 2p states, with some contribution from the p-states of the cation (in this case, Cesium 5p states). The conduction band is primarily composed of the states of the cation and the phosphorus atoms.

Ab initio molecular dynamics studies on CsH₂PO₄ have been performed to understand its structure and proton transport mechanisms, which are inherently linked to its electronic structure.[7] These studies confirm the crystal structures in different phases and provide a basis for understanding the dynamic disorder of hydrogen bonds that leads to superprotonic conductivity.[7][8]

Experimental Probes of Electronic Structure

Experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are instrumental in determining the electronic structure of materials. These methods provide information about the density of states and the elemental composition of the near-surface region. While specific, comprehensive XPS/UPS studies on pure this compound are not detailed in the readily available literature, these techniques are standard for characterizing phosphate-based materials.

Optical and Dielectric Properties

The interaction of this compound with electromagnetic radiation provides critical information about its material properties. This section details the optical and dielectric characteristics, with a focus on CsH₂PO₄ due to the greater availability of data.

Optical Absorption and Transmission

The optical absorption spectrum of a material reveals the wavelengths of light it absorbs and, consequently, the electronic transitions occurring within it. For a dielectric material like this compound, the absorption in the ultraviolet (UV) region is of primary interest as it corresponds to the electronic band gap.

Photoluminescence

Photoluminescence (PL) spectroscopy is a sensitive technique to probe the electronic structure and defect states in materials.[1][12][13][14] In a PL experiment, a sample is excited with photons of a specific wavelength, and the emitted light is analyzed. For pure, undoped this compound, intrinsic luminescence is not a prominent feature. However, when doped with activator ions, such as rare-earth elements, phosphate materials can exhibit strong luminescence.[15][16][17][18]

Refractive Index and Dispersion

The refractive index (n) is a fundamental optical property that describes how light propagates through a material. It is a wavelength-dependent property, and this dependence is known as dispersion. For anisotropic crystals like the monoclinic phase of CsH₂PO₄, the refractive index is a tensor, meaning its value depends on the polarization and propagation direction of light.

Specific refractive index data for CsH₂PO₄ is not available in the reviewed literature. However, for related phosphate crystals like KDP (KH₂PO₄) and ADP (NH₄H₂PO₄), the refractive indices have been accurately measured and are often described by a Sellmeier equation, which is an empirical formula that relates the refractive index to wavelength.[14][19][20]

Dielectric Properties

The dielectric properties of CsH₂PO₄ are of significant interest due to its ferroelectric nature. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.

Phase Transitions and Dielectric Response:

CsH₂PO₄ undergoes several phase transitions as a function of temperature:

-

Ferroelectric Phase: Below -120 °C, it exists in a monoclinic ferroelectric phase (space group P2₁).

-

Paraelectric Phase: Between -120 °C and approximately 230 °C, it is in a monoclinic paraelectric phase (space group P2₁/m).[8]

-

Superprotonic Phase: Above ~230 °C, it transitions to a cubic phase (space group Pm3̅m) with a dramatic increase in proton conductivity.[2][3][21][22]

The dielectric constant of CsH₂PO₄ exhibits a sharp peak at the ferroelectric-paraelectric transition temperature, a characteristic feature of ferroelectric materials.

Quantitative Dielectric and Conductivity Data for CsH₂PO₄

| Property | Value | Conditions | Reference(s) |

| Ferroelectric Transition Temperature | -120 °C | [8] | |

| Superprotonic Phase Transition Temperature | ~230 °C | [2][21] | |

| Proton Conductivity (Paraelectric Phase) | < 10⁻⁶ S·cm⁻¹ | Room Temperature | [21] |

| Proton Conductivity (Superprotonic Phase) | ~1.3 - 2.5 x 10⁻² S·cm⁻¹ | > 230 °C | [3] |

| Activation Energy for Proton Motion | 0.70 ± 0.07 eV | Paraelectric Phase | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electronic and optical properties of this compound and related materials.

Synthesis of Cesium Dihydrogen Phosphate (CsH₂PO₄)

High-quality single crystals or polycrystalline powders are essential for accurate characterization.

Methanol-Induced Precipitation Method:

-

Reactants: Cesium carbonate (Cs₂CO₃) and aqueous phosphoric acid (H₃PO₄) are used as starting materials.[2][23]

-

Mixing: An aqueous solution of Cs₂CO₃ is mixed with H₃PO₄ in a 1:2 molar ratio. A slight over-stoichiometry of the acid can be used.[2]

-

Precipitation: Polycrystalline CsH₂PO₄ is precipitated by adding methanol (B129727) to the aqueous solution at room temperature.[2]

-

Isolation and Drying: The precipitate is filtered, washed extensively with methanol, and dried in an oven (e.g., at 80 °C overnight) to obtain the final product.[2]

UV-Visible Spectroscopy for Solid Samples

UV-Vis spectroscopy is used to determine the optical absorption properties and the band gap of materials.

Procedure for Powdered or Solid Samples:

-

Sample Preparation:

-

Thin Film: The solid sample can be coated onto a transparent substrate (e.g., quartz). A blank substrate is required for baseline correction.[24][25]

-

Powder (Diffuse Reflectance): The powdered sample is compacted into a wafer. A standard with high reflectivity (e.g., BaSO₄) is used as a reference. The instrument software can convert the reflectance spectrum to an absorbance spectrum.[25]

-

-

Instrument Setup:

-

Baseline Correction:

-

Sample Measurement:

-

Replace the blank with the sample.

-

Initiate the scan to measure the absorbance or reflectance of the sample as a function of wavelength.[26]

-

-

Data Analysis:

-

The optical band gap can be determined from the absorption spectrum using a Tauc plot analysis.

-

Photoluminescence Spectroscopy

This technique provides information on the emission properties of a material.

Experimental Setup and Procedure:

-

Excitation Source: A monochromatic light source, such as a laser or a lamp with a monochromator, is used to excite the sample.[12][27]

-

Sample Holder: The sample (solid or powder) is placed in a suitable holder.

-

Emission Collection: The light emitted from the sample is collected, typically at a 90-degree angle to the excitation beam, to minimize scattered light.

-

Wavelength Separation: The emitted light is passed through a monochromator to separate it into its constituent wavelengths.

-

Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera, measures the intensity of the emitted light at each wavelength.[28]

-

Data Acquisition:

-

Emission Spectrum: The sample is excited at a fixed wavelength, and the intensity of the emitted light is scanned over a range of wavelengths.[13]

-

Excitation Spectrum: The emission is monitored at a fixed wavelength while the excitation wavelength is scanned. This reveals which wavelengths are most effective at producing luminescence.[13]

-

Dielectric Constant Measurement

The dielectric constant of a material can be measured as a function of temperature and frequency.

Parallel Plate Capacitor Method:

-

Sample Preparation: A thin, flat sample with parallel faces is prepared. The faces are coated with a conductive material (e.g., silver paste) to form a parallel plate capacitor. The thickness and area of the sample are precisely measured.

-

Instrumentation: An LCR (Inductance, Capacitance, Resistance) meter, a temperature-controlled oven or cryostat, and a thermocouple are required.

-

Measurement Procedure:

-

The sample is placed in the oven, and electrical contacts are made to the conductive coatings.

-

The LCR meter is used to measure the capacitance (C) and dielectric loss tangent (tan δ) of the sample at a specific frequency.

-

The temperature is varied slowly (e.g., less than 1 °C/min to avoid pyroelectric currents), and the capacitance is recorded at regular temperature intervals.

-

-

Calculation: The dielectric constant (ε) is calculated from the measured capacitance using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A) where C is the capacitance, d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space.

-

Data Analysis: The dielectric constant is plotted as a function of temperature to identify phase transitions, such as the Curie temperature in ferroelectric materials.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

Caption: Workflow for UV-Vis spectroscopy of a solid sample.

Caption: Workflow for temperature-dependent dielectric constant measurement.

Caption: Phase transitions and properties of CsH₂PO₄.

Conclusion

This technical guide has provided a detailed overview of the electronic and optical properties of this compound, with a particular focus on CsH₂PO₄. While there are gaps in the experimental data for some of the optical constants, the available information on its dielectric properties, phase transitions, and proton conductivity, combined with theoretical insights, offers a solid foundation for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists and professionals engaged in the characterization and application of these materials. Further research to obtain a complete set of optical constants for cesium phosphates would be highly beneficial for the continued development of their applications in various technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. electrochem.org [electrochem.org]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. scispace.com [scispace.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pveducation.org [pveducation.org]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sellmeier equation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Cs3MnBr5 Green Phosphors Using an Eco-Friendly Evaporative Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Protonic Conduction of Partially-Substituted CsH2PO4 and the Applicability in Electrochemical Devices [mdpi.com]

- 22. Superprotonic conductivity in RbH2−3y(PO4)1−y: a phosphate deficient analog to cubic CsH2PO4 in the (1 − x)RbH2PO4 – xRb2HPO4 system - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 23. chem.fsu.edu [chem.fsu.edu]

- 24. engineering.purdue.edu [engineering.purdue.edu]

- 25. researchgate.net [researchgate.net]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cesium Phosphate: History, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of cesium phosphate (B84403), from the initial discovery of its constituent element, cesium, to its synthesis, properties, and relevance in modern research and development. This guide is tailored for a technical audience, offering detailed experimental insights and structured data to support advanced scientific endeavors.

History and Discovery

The history of cesium phosphate is intrinsically linked to the discovery of the element cesium. There is no singular "discovery" event for the this compound salt, as it was likely first synthesized through standard chemical reactions following the isolation and characterization of cesium and its common salts.

The Discovery of Cesium (1860)

Cesium (Cs) was the first element to be discovered using the method of spectroscopy, a groundbreaking analytical technique developed a year prior. In 1860, German scientists Robert Bunsen and Gustav Kirchhoff were analyzing the mineral water from Dürkheim, Germany.[1][2][3] Using their newly invented spectroscope, they observed two distinct bright blue lines in the emission spectrum that did not correspond to any known element.[4][5] They correctly concluded that they had identified a new alkali element. The name "cesium" was derived from the Latin word caesius, meaning "sky-blue," in honor of these characteristic spectral lines.[1][4][5][6]

Bunsen and Kirchhoff were able to precipitate and isolate various salts of the new element, including cesium chloride and cesium carbonate, from large volumes of the mineral water.[4][7]

Isolation of Elemental Cesium (1882)

While Bunsen and Kirchhoff discovered the element, they were unable to isolate it in its pure metallic form. That achievement belongs to the Swedish chemist Carl Theodor Setterberg who, in 1882, successfully isolated elemental cesium by performing electrolysis on a molten mixture of cesium cyanide (CsCN) and barium cyanide.[1][7][8]

First Synthesis of this compound

The first documented synthesis of this compound (Cs₃PO₄) is not clearly recorded in historical literature. However, its creation would have been a straightforward chemical process for 19th-century chemists once cesium hydroxide (B78521) or cesium carbonate became available. The synthesis would have followed a classic acid-base neutralization reaction by reacting a cesium base with phosphoric acid. Modern synthesis methods still rely on this fundamental principle.

Physicochemical and Quantitative Data

This section summarizes the key physical and chemical properties of elemental cesium and its most common phosphate salt, trithis compound (Cs₃PO₄).

Properties of Elemental Cesium

| Property | Value | Reference(s) |

| Atomic Number | 55 | [5][9] |

| Atomic Mass | 132.905 u | [5] |

| Melting Point | 28.5 °C (83.3 °F) | [5][6][9] |

| Boiling Point | 671 °C (1,240 °F) | [6] |

| Density | 1.873 g/cm³ (at 20 °C) | [6] |

| Electronegativity | 0.79 (Pauling Scale) | [9] |

| Appearance | Silvery-golden, soft metal | [6][9] |

| Stable Isotope | ¹³³Cs (only one) | [9] |

Properties of Trithis compound

| Property | Value | Reference(s) |

| Chemical Formula | Cs₃PO₄ | [8] |

| Molar Mass | 493.69 g/mol | [8] |

| Appearance | White, crystalline solid | |

| Solubility | Highly soluble in water | [8] |

| CAS Number | 17893-64-0 | [8] |

| PubChem CID | 9827043 | [10] |

Experimental Protocols

While specific historical protocols are unavailable, the following section details a modern, generalized methodology for the synthesis and characterization of this compound, adapted from established procedures for other metal phosphates.

Synthesis of Trithis compound (Cs₃PO₄) via Wet Precipitation

This protocol describes the synthesis of trithis compound from the reaction of a soluble cesium salt with a soluble phosphate salt in an aqueous solution.

Materials:

-

Cesium Nitrate (CsNO₃) or Cesium Carbonate (Cs₂CO₃)

-

Diammonium Phosphate ((NH₄)₂HPO₄)

-

Ammonium Hydroxide (NH₄OH) solution (e.g., 0.1 M)

-

Deionized Water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Calcination furnace

-

pH meter

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.3 M aqueous solution of Cesium Nitrate.

-

Prepare a 0.2 M aqueous solution of Diammonium Phosphate.

-

-

Reaction/Precipitation:

-

Place the Cesium Nitrate solution in a reaction vessel equipped with a magnetic stirrer.

-

Slowly add the Diammonium Phosphate solution dropwise into the cesium solution while stirring vigorously at room temperature.

-

Use a pH meter to monitor the reaction mixture. Add Ammonium Hydroxide solution as needed to maintain the pH at approximately 8 to ensure the precipitation of the desired phosphate species. A white precipitate of this compound will form.

-

-

Aging the Precipitate:

-

After the addition is complete, continue stirring the mixture for 6-8 hours to allow the precipitate to age and ensure the reaction goes to completion.

-

-

Filtration and Washing:

-

Filter the white suspension using a Büchner funnel.

-

Wash the collected precipitate several times with deionized water to remove any unreacted ions and byproducts.

-

-

Drying and Calcination:

-

Transfer the washed precipitate to a crucible and dry it in an oven at 120°C for 8-12 hours.

-

Calcine the dried powder in a furnace at a high temperature (e.g., 900-1000°C) for 5 hours to form the crystalline trithis compound powder.

-

Characterization Methods

1. X-Ray Diffraction (XRD):

-

Purpose: To confirm the crystalline phase and purity of the synthesized powder.

-

Methodology: The calcined Cs₃PO₄ powder is analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to identify the phase and check for impurities.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To identify the functional groups present, specifically the phosphate (PO₄³⁻) group.

-

Methodology: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The FTIR spectrum is recorded, and the characteristic vibrational bands for the P-O bonds of the phosphate group are identified.

3. Scanning Electron Microscopy (SEM):

-

Purpose: To analyze the morphology, particle size, and surface characteristics of the synthesized powder.

-

Methodology: The powder is mounted on a sample holder and sputter-coated with a conductive material (e.g., gold). The sample is then imaged in the SEM to observe its microstructure.

Applications and Relevance in Drug Development

While trithis compound itself is not a common pharmaceutical ingredient, cesium salts and phosphate compounds are highly relevant to researchers in the life sciences and drug development.

Cesium Salts in Organic Synthesis

For drug development professionals, the most significant application of cesium is the use of its salts—particularly cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF) —as reagents in organic synthesis. These salts are favored for their ability to promote a variety of chemical reactions under mild conditions, often leading to higher yields and better selectivity.[5][9]

Key applications include:

-

Palladium-Catalyzed Coupling Reactions: Cesium salts are widely used as bases in critical C-C and C-N bond-forming reactions like the Suzuki and Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex drug molecules.[5][9]

-

Nucleophilic Substitution: They serve as effective bases in O-alkylation, N-alkylation, and other substitution reactions, which are common steps in synthesizing pharmaceutical intermediates.[5]

-

Chemoselectivity: The "cesium effect" can influence the outcome of a reaction, allowing chemists to selectively target one functional group over another, a powerful tool in constructing complex molecular architectures.[7]

Pharmacological and Research Applications

-

Neuroscience Research: Cesium chloride (CsCl) is a valuable tool in neurophysiology as it can block certain potassium ion channels, allowing researchers to study the function of other channels in isolation.[4]

-

Psychopharmacology Studies: Early research investigated the effects of cesium on the central nervous system, noting that it increases serotonin (B10506) turnover and neurotransmitter release, with potential (though unproven in humans) applications in treating psychological disorders.[6][11]

-

Density-Gradient Centrifugation: In molecular biology, CsCl is used to separate DNA, RNA, and other nucleic acids based on their density.[4]

Phosphate Compounds in Drug Delivery

Phosphorus-containing compounds are integral to modern medicine.[12] While this compound is not directly used, other biocompatible metal phosphates, such as tricalcium phosphate (TCP) , are extensively used in drug delivery and tissue engineering due to their similarity to the mineral component of bone.[1][2][13][14][15][16][17] They can be formulated into scaffolds or nanoparticles to facilitate the controlled release of therapeutic agents.[16]

Visualized Workflows and Timelines

The following diagrams, rendered using the DOT language, illustrate key logical and experimental flows related to this compound.

Caption: A timeline illustrating the key milestones from the discovery of cesium to the logical pathway for the first synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis and subsequent characterization of crystalline this compound powder.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Tricalcium Phosphate [digitalfire.com]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. benchchem.com [benchchem.com]

- 5. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]

- 6. Pharmacological and toxicological investigations of cesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00316K [pubs.rsc.org]

- 8. Caesium phosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Cs3O4P | CID 9827043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [Cesium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ruipugroup.com [ruipugroup.com]

- 14. Synthesis and Application of Sustainable Tricalcium Phosphate Based Biomaterials From Agro-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tricalcium phosphate - Wikipedia [en.wikipedia.org]

- 16. β-tricalcium phosphate synthesized in organic medium for controlled release drug delivery application in bio-scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence and Sources of Cesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of cesium, with a focus on its mineralogy, geological environments, and the analytical methodologies used for its characterization. Contrary to the implication of "cesium phosphate (B84403) minerals," cesium does not naturally form primary phosphate minerals. Instead, its significant concentrations are found within specific silicate (B1173343) minerals located in highly evolved igneous rocks.

Principal Natural Occurrences of Cesium

Cesium is a rare element in the Earth's crust, with an average abundance of about 3 parts per million.[1] Its large ionic radius prevents it from being easily incorporated into common rock-forming minerals. Consequently, cesium becomes concentrated in the late stages of magma crystallization, leading to its enrichment in specific geological settings.

The primary economic source of cesium is the mineral pollucite .[2] Significant concentrations are also found in the lithium-rich mica, lepidolite (B1170510) .[3] Other, less common sources include certain beryls, feldspars, and geyserites.[4][5]

Pollucite is a zeolite mineral with the chemical formula (Cs,Na)₂Al₂Si₄O₁₂·2H₂O.[6] It is the most significant ore of cesium, with some high-grade deposits containing up to 34% cesium by weight.[2] Pollucite is typically found in highly fractionated granite pegmatites, specifically a type known as lithium-cesium-tantalum (LCT) pegmatites.[6]

These LCT pegmatites are formed from the residual melt of crystallizing granite magmas, which are enriched in incompatible elements like lithium, cesium, tantalum, and rubidium.[7] The Tanco Mine in Manitoba, Canada, is a world-class example of an LCT pegmatite that hosts a significant pollucite deposit.[8] Other notable occurrences are in Zimbabwe, Namibia, and the United States (Maine and South Dakota).[6][8]

-

Other Minerals: Cesium can also be found in trace amounts in other minerals associated with LCT pegmatites, such as beryl (B75158) (morganite) and some feldspars.[6]

Quantitative Data on Cesium Occurrences

The following tables summarize the quantitative data on cesium concentrations in its primary mineral sources and other natural occurrences.

| Mineral/Source | Cesium Oxide (Cs₂O) Content (wt%) | Cesium (Cs) Content (wt%) | Location Examples |

| Pollucite | 5 - 41 | ~4.2 - 34.4 | Tanco Mine (Canada), Bikita (Zimbabwe) |

| Lepidolite | up to 25.8 | up to ~21.7 | Yichun (China) |

| Geyserite | up to ~3.4 | up to 2.89 | Tibet |

| Geothermal Brine | Not Applicable | up to 52.7 mg/L | Qinghai-Xizang Plateau (China) |

| Location | Deposit Type | Host Rock | Key Cesium Minerals | Associated Minerals |

| Tanco Mine, Canada | LCT Pegmatite | Metagabbro/Metabasalt | Pollucite | Spodumene, Lepidolite, Petalite |

| Bikita, Zimbabwe | LCT Pegmatite | Greenstone Belt | Pollucite | Spodumene, Petalite, Lepidolite |

| Yichun, China | Topaz-Lepidolite Granite | Granite | Lepidolite, Pollucite | Topaz, Albite, K-feldspar |

| Tibet, China | Geyserite/Geothermal | Not Applicable | Adsorbed on clays/silica | Opal, Clay minerals |

Experimental Protocols for Cesium Mineral Analysis

The characterization of cesium-bearing minerals requires a combination of analytical techniques to determine their elemental composition and crystal structure.

For techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which provide highly sensitive elemental analysis, the mineral sample must be completely dissolved. A common and effective method is the four-acid digestion .

Protocol: Four-Acid Digestion for ICP-MS Analysis

-

Pulverization: The mineral sample (e.g., pollucite, lepidolite) is first crushed and pulverized to a fine powder (<75 μm) to ensure complete reaction with the acids.

-

Weighing: A precise amount of the powdered sample (typically 0.1 to 0.5 g) is weighed into a Teflon digestion vessel.

-

Acid Addition: A mixture of four acids is carefully added to the vessel. A common combination is:

-

Hydrochloric acid (HCl)

-

Nitric acid (HNO₃)

-

Perchloric acid (HClO₄)

-

Hydrofluoric acid (HF) The HF is crucial for dissolving the silicate matrix of the minerals.[12]

-

-

Digestion: The vessel is sealed and heated in a microwave digestion system. A typical program involves ramping the temperature to around 180-200°C and holding it for a specified time (e.g., 30-60 minutes) to ensure complete dissolution.[13]

-

Dilution: After cooling, the digested solution is carefully diluted with deionized water to a precise volume. This solution is then ready for analysis by ICP-MS.[13]

XRD is a non-destructive technique used to identify the crystalline phases present in a sample.

Protocol: Powder XRD for Mineral Identification

-

Sample Preparation: A small amount of the finely pulverized mineral powder is packed into a sample holder to create a flat, smooth surface.[14]

-

Instrument Setup: The sample is placed in an X-ray diffractometer. Typical instrument settings for mineral analysis involve using a copper (Cu) Kα X-ray source and scanning over a 2θ range of 5° to 70°.[15]

-

Data Collection: The instrument directs an X-ray beam onto the sample and measures the intensity of the diffracted X-rays at different angles.

-

Phase Identification: The resulting diffraction pattern (a plot of intensity versus 2θ angle) is a unique "fingerprint" of the crystalline phases present. This pattern is compared to a database of known mineral diffraction patterns (e.g., the ICDD PDF database) to identify the minerals in the sample.

XRF is another non-destructive technique used for determining the elemental composition of a material.

Protocol: XRF Analysis of Geological Powders

-

Sample Preparation: For quantitative analysis, the pulverized mineral sample is typically prepared as either a pressed powder pellet or a fused glass bead.

-

Pressed Pellet: The powder is mixed with a binder and pressed under high pressure to form a solid disk.

-

Fused Bead: The powder is mixed with a flux (e.g., lithium tetraborate) and heated at high temperature (~1000°C) until it melts and is then cast into a glass disk. This method generally yields more accurate results for major elements.

-

-

Instrument Calibration: The XRF spectrometer is calibrated using certified reference materials with known elemental compositions that are similar to the unknown sample.

-

Analysis: The prepared sample is placed in the spectrometer and irradiated with an X-ray beam. The instrument detects the fluorescent X-rays emitted by the sample, and their energies and intensities are used to identify and quantify the elements present.

Visualizing Geological and Analytical Processes

The following diagrams illustrate key concepts related to the formation and analysis of cesium-bearing minerals.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. apps.usgs.gov [apps.usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alsglobal.com [alsglobal.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. X-Ray Powder Diffraction Data—Identification and Structure Elucidation of Unknown Stone—Rietveld Refinement Approach [scirp.org]

- 13. xray.cz [xray.cz]

- 14. mdpi.com [mdpi.com]

- 15. X-Ray Fluorescence (XRF) [serc.carleton.edu]

A Theoretical and Computational Guide to the Electronic Band Structure of Cesium Orthophosphate (Cs₃PO₄)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Disclaimer: While Cesium Orthophosphate (Cs₃PO₄) is a well-characterized inorganic compound, detailed theoretical studies and ab initio calculations of its electronic band structure are not widely available in peer-reviewed literature. This guide, therefore, presents a comprehensive theoretical framework and a detailed computational protocol for determining the band structure of Cs₃PO₄ using standard, state-of-the-art methods in computational materials science. The methodologies described are based on established practices for similar crystalline solids.

Introduction to Cesium Phosphate (B84403)

Cesium phosphate (Cs₃PO₄) is an inorganic salt that has garnered interest for various applications, including its potential role in the immobilization of radioactive cesium from nuclear wastewater.[1] Understanding the electronic properties, such as the band structure and density of states, is fundamental to predicting its conductivity, optical properties, and stability, which are critical for materials science applications.

Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful, atomistic-level approach to predict these electronic properties from first principles.[2] Such calculations can elucidate the nature of the electronic band gap, the contributions of atomic orbitals to the valence and conduction bands, and the effective masses of charge carriers, offering insights that complement experimental characterization.

Structural Properties of Cesium Orthophosphate

Any theoretical calculation of a crystalline solid's electronic structure begins with its precise atomic arrangement. Cesium orthophosphate has been experimentally characterized as having an orthorhombic crystal structure. The essential crystallographic data required as input for a computational model are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Cs₃PO₄ | [3][4] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pmmm | [1] |

| Molar Mass | 493.69 g/mol | [4] |

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is the most widely used ab initio method for computing the electronic structure of solids.[5] It is a quantum mechanical modeling method that maps the complex many-body problem of interacting electrons onto a simpler system of non-interacting electrons moving in an effective potential.[2]

Key components of a typical DFT calculation for a crystalline solid include:

-

Exchange-Correlation (XC) Functional: This term approximates the complex many-body exchange and correlation effects. Common choices include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), with the Perdew-Burke-Erzerhof (PBE) functional being a standard in materials science.[2][6] For potentially more accurate band gap predictions, hybrid functionals like PBE0 may be employed.[1][2]

-

Basis Set: A set of mathematical functions used to represent the electronic wavefunctions. For periodic solids, a plane-wave basis set is the most common and efficient choice. The accuracy is controlled by a kinetic energy cutoff parameter.[2]

-

Pseudopotentials: To reduce computational cost, the strong potential of the atomic nucleus and the tightly bound core electrons are replaced by a smoother, effective potential known as a pseudopotential. This allows the calculation to focus only on the chemically active valence electrons.[7]

Detailed Computational Protocol for Band Structure Calculation

The following section outlines a step-by-step protocol for calculating the electronic band structure of Cs₃PO₄. This workflow is standard for plane-wave DFT codes such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or CASTEP.[2][7]

Step 1: Structural Optimization (Ground-State Geometry)

The first computational step is to find the lowest-energy configuration of the crystal structure. This involves relaxing the lattice vectors and the positions of the atoms within the unit cell.

-

Input: Experimental crystallographic data for Cs₃PO₄ (orthorhombic, Pmmm).[1]

-

Procedure: A series of self-consistent field (SCF) calculations are performed, where the forces on the atoms and the stress on the unit cell are calculated after each step. The atomic positions and lattice parameters are adjusted iteratively to minimize these forces and stresses.

-

Convergence Criteria: The relaxation is considered complete when the total energy change between steps is less than a defined threshold (e.g., 10⁻⁵ eV per atom) and the maximum force on any atom is below a set value (e.g., 0.01 eV/Å).[2]

Step 2: High-Precision Self-Consistent Field (SCF) Calculation

Once the optimized structure is obtained, a single, high-precision SCF calculation is run to determine the accurate ground-state electronic charge density.

-

Input: The optimized crystal structure from Step 1.

-

Procedure: The Kohn-Sham equations are solved iteratively until the electronic charge density and total energy are converged. This calculation is performed on a dense, uniform grid of k-points in the Brillouin zone (e.g., a Monkhorst-Pack grid) to ensure accurate integration.

-

Output: The converged ground-state charge density and the Fermi energy of the system.

Step 3: Non-Self-Consistent Band Structure Calculation